N-{3-[4-(methylsulfonyl)piperazino]-3-oxopropyl}-2-pyrazinecarboxamide
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Overview
Description
MSPPC , is a synthetic organic compound with a complex structure. It combines a piperazine ring, a pyrazine ring, and a carboxamide functional group. Its molecular formula is C₁₁H₁₈N₆O₃S, and it exhibits diverse biological and pharmaceutical activities .
Preparation Methods
a. Cyclization of 1,2-diamine derivatives with sulfonium salts: One synthetic route involves the cyclization of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, yielding protected piperazines. Subsequent deprotection and intramolecular cyclization lead to piperazinopyrrolidinones .
b. Other methods: Additional methods include the Ugi reaction, ring opening of aziridines with N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino groups, parallel solid-phase synthesis, and photocatalytic synthesis .
Chemical Reactions Analysis
MSPPC can undergo various reactions:
Oxidation: It may be oxidized under specific conditions.
Reduction: Reduction reactions can modify its functional groups.
Scientific Research Applications
MSPPC finds applications in:
Medicine: It could serve as a potential drug candidate due to its diverse pharmacological activities.
Chemical Biology: Researchers explore its interactions with biological targets.
Industry: MSPPC might have applications in materials science or catalysis.
Mechanism of Action
The precise mechanism by which MSPPC exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets or pathways, but further studies are needed to elucidate these mechanisms.
Comparison with Similar Compounds
While MSPPC shares some features with related compounds, its unique combination of structural elements sets it apart. Similar compounds include other piperazines, pyrazines, and carboxamides .
Properties
Molecular Formula |
C13H19N5O4S |
---|---|
Molecular Weight |
341.39 g/mol |
IUPAC Name |
N-[3-(4-methylsulfonylpiperazin-1-yl)-3-oxopropyl]pyrazine-2-carboxamide |
InChI |
InChI=1S/C13H19N5O4S/c1-23(21,22)18-8-6-17(7-9-18)12(19)2-3-16-13(20)11-10-14-4-5-15-11/h4-5,10H,2-3,6-9H2,1H3,(H,16,20) |
InChI Key |
WOLKPNBEBDAZFE-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)CCNC(=O)C2=NC=CN=C2 |
Origin of Product |
United States |
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